2,2-dichloro-N'-[(1E)-1-(4-chlorophenyl)pentylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-Dichloro-N’-[1-(4-chlorophenyl)pentylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, multiple chlorine atoms, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N’-[1-(4-chlorophenyl)pentylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This step involves the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring.
Introduction of Chlorine Atoms: Chlorination reactions are carried out using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at specific positions on the molecule.
Formation of the Hydrazide Group: The hydrazide functional group is introduced through the reaction of a suitable hydrazine derivative with the intermediate compound.
Final Assembly: The final step involves the condensation of the intermediate with 1-(4-chlorophenyl)pentan-1-one under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N’-[1-(4-chlorophenyl)pentylidene]-1-methylcyclopropanecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
2,2-Dichloro-N’-[1-(4-chlorophenyl)pentylidene]-1-methylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N’-[1-(4-chlorophenyl)pentylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: A structurally similar compound with different functional groups and reactivity.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: Another related compound with distinct chemical properties.
Properties
IUPAC Name |
2,2-dichloro-N-[(E)-1-(4-chlorophenyl)pentylideneamino]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl3N2O/c1-3-4-5-13(11-6-8-12(17)9-7-11)20-21-14(22)15(2)10-16(15,18)19/h6-9H,3-5,10H2,1-2H3,(H,21,22)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQKUXTVNXGOL-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNC(=O)C1(CC1(Cl)Cl)C)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\NC(=O)C1(CC1(Cl)Cl)C)/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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